molecular formula C13H23NO4 B570367 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate CAS No. 1415740-83-8

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Cat. No.: B570367
CAS No.: 1415740-83-8
M. Wt: 257.33
InChI Key: MVHJLPVFTFKCGA-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS 1919888-02-0) is a high-purity chiral piperidine derivative designed for advanced research and development. With a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol, this compound serves as a critical synthetic intermediate and heterocyclic building block in medicinal chemistry and drug discovery . The specific stereochemistry of the (2R,4R)-isomer makes it a valuable scaffold for constructing more complex, stereochemically defined molecules, particularly in the synthesis of potential pharmaceutical agents . This product is strictly for research and further manufacturing applications, such as the development of new active pharmaceutical ingredients (APIs) . It is offered with a guaranteed purity of ≥98% . Please note that this compound is classified as a hazardous good; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, as outlined in the supplied Safety Data Sheet (SDS), must be followed during handling. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJLPVFTFKCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

The synthesis begins with the hydrogenation of a pyridine carboxylate to yield a piperidine intermediate. For example, methyl pyridine-4-carboxylate undergoes catalytic hydrogenation in glacial acetic acid under a hydrogen atmosphere (1 atm, palladium on carbon catalyst) to produce a piperidine derivative. This step achieves a >95:5 diastereomeric ratio of the cis-product, which is critical for downstream stereochemical outcomes.

Reaction Conditions:

  • Substrate: Methyl pyridine-4-carboxylate

  • Catalyst: Pd/C (10% w/w)

  • Solvent: Glacial acetic acid

  • Pressure: 1 atm H₂

  • Yield: >95% (cis-isomer)

Boc Protection of the Piperidine Nitrogen

The hydrogenated piperidine is then protected with a Boc group to prevent unwanted side reactions. Treatment with Boc₂O (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (Et₃N) selectively functionalizes the nitrogen atom:

Piperidine+Boc2OEt3N, CH2Cl2N-Boc-piperidine\text{Piperidine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{N-Boc-piperidine}

This step proceeds quantitatively under ambient conditions, with the Boc group providing steric bulk to direct subsequent methylation.

Methylation and Esterification

Introduction of the Methyl Ester Group

The C4 carboxylate group is methylated using methyl iodide (MeI) under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) facilitates the nucleophilic substitution:

N-Boc-piperidine-4-carboxylic acid+MeIKOtBu, THFN-Boc-4-methyl piperidine-4-carboxylate\text{N-Boc-piperidine-4-carboxylic acid} + \text{MeI} \xrightarrow{\text{KOtBu, THF}} \text{N-Boc-4-methyl piperidine-4-carboxylate}

Optimization Notes:

  • Excess MeI (1.2–1.5 eq.) ensures complete methylation.

  • Anhydrous THF minimizes hydrolysis of the ester product.

Diastereomeric Control During Methylation

The stereochemistry at C2 is influenced by the reaction medium. For instance, using KOtBu in THF promotes a 40:60 equilibrium between cis- and trans-diastereomers, whereas bulkier bases like LDA (lithium diisopropylamide) favor the trans-configuration. Purification via flash column chromatography (hexane/EtOAc) isolates the desired diastereomer.

Alternative Routes and Comparative Analysis

Direct Piperidine Functionalization

An alternative method involves starting with pre-formed piperidine derivatives. For example, 2-methylpiperidine is sequentially treated with tert-butyl chloroformate and methyl chloroformate to install both ester groups. However, this route suffers from lower regioselectivity and requires stringent temperature control (−78°C to 0°C).

Enzymatic Approaches

Recent studies explore lipase-catalyzed transesterification for greener synthesis. Candida antarctica lipase B (CAL-B) in ionic liquids selectively converts tert-butyl esters to methyl esters under mild conditions (30°C, 24 h). While promising, yields remain modest (50–60%) compared to traditional methods.

Purification and Characterization

Chromatographic Techniques

Final products are purified using silica gel chromatography with hexane/ethyl acetate gradients. The tert-butyl group’s hydrophobicity aids in separation, with RF values typically ranging from 0.24 to 0.35.

Spectroscopic Validation

  • ¹H NMR: Key signals include the tert-butyl singlet at δ 1.44 ppm and the methyl ester at δ 3.67 ppm.

  • IR: Strong absorptions at 1727 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (Boc C=O) confirm functionalization.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

ParameterOptimization Strategy
Catalyst LoadingReduced Pd/C (5% w/w) with recycling
Solvent RecoveryDistillation of THF and CH₂Cl₂
Yield ImprovementIn-line monitoring of diastereomers

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. It can be utilized to create various derivatives that possess unique chemical properties, enhancing the scope of chemical research.
  • Reagent in Organic Reactions : It acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds and structures.

Biology

Medicine

  • Pharmaceutical Intermediate : The compound is explored as an intermediate in pharmaceutical development, particularly for synthesizing drug candidates targeting various diseases. Its unique structure may enhance the pharmacological profiles of resultant drugs.
  • Potential Drug Development : Ongoing research aims to evaluate its efficacy and safety as part of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in drug formulation.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals that require specific properties such as solubility and reactivity. Its unique chemical structure allows for the creation of materials tailored to specific industrial needs.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and functional groups among related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (Target) 2-Methyl, (2R,4R) stereochemistry C₁₃H₂₃NO₄ 257.33 Methyl ester, tert-butyl carbamate Chiral intermediate in drug synthesis; stereochemical control in medicinal chemistry.
1-(tert-Butyl) 4-methyl 4-allylpiperidine-1,4-dicarboxylate (S32-1) 4-Allyl C₁₅H₂₅NO₄ 283.36 Allyl group Allylation reactions; precursor for cross-coupling or cyclopropanation.
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate 4-Cyano C₁₃H₂₀N₂O₄ 268.31 Nitrile Nitrile-to-amide conversions; intermediates for kinase inhibitors.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 3-Oxo, 4-ethyl ester C₁₄H₂₃NO₅ 285.34 Ketone, ethyl ester Dieckmann cyclization precursor; ketone reduction for alcohol derivatives.
1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate 4-Chloromethyl C₁₂H₂₀ClNO₄ 277.74 Chloromethyl Nucleophilic substitution (e.g., SN2 reactions); linker for bioconjugation.
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (Parent) No 2-methyl substitution C₁₂H₂₁NO₄ 243.30 Methyl ester, tert-butyl carbamate General-purpose intermediate; lacks steric hindrance for simpler derivatization.
1-tert-Butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate 4-Acetyl, 4-ethyl ester C₁₅H₂₅NO₅ 299.37 Acetyl, ethyl ester Acetylation reactions; scaffold for β-keto ester chemistry.

Physicochemical Properties

  • Solubility : Ethyl ester derivatives (e.g., 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate) exhibit higher lipophilicity compared to methyl esters, impacting bioavailability .
  • Boiling Points: Limited data available, but tert-butyl groups generally reduce volatility compared to smaller substituents.

Biological Activity

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is a synthetic compound characterized by its unique piperidine structure, which includes two carboxylate groups. With the molecular formula C13H23NO4C_{13}H_{23}NO_{4} and a molecular weight of 257.33 g/mol, this compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The compound's structure is notable for its steric properties, influenced by the tert-butyl and methyl groups. These features contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight257.33 g/mol
CAS Number1919888-02-0
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate specific biochemical pathways, although the exact mechanisms remain under investigation.

Biological Activities

Research indicates that compounds with piperidine structures often exhibit diverse biological activities. Here are some key findings related to the biological activity of this compound:

  • Antiviral Activity : Initial studies suggest potential antiviral properties, particularly against viral replication processes .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications .
  • Neuroprotective Effects : Similar piperidine derivatives have shown promise in neuroprotection, suggesting that this compound may also exhibit such effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-Boc-Piperidine-4-carboxylic acid methyl esterC₁₁H₁₅NO₄Lacks additional methyl group at position 2
(2R,4R)-1-tert-Butyl 4-methylpiperidine-1,4-dicarboxylateC₁₃H₂₃NO₄Similar structure but different stereochemistry
Methyl 1-Boc-4-methylpiperidine-4-carboxylateC₁₂H₁₉NO₄Contains only one carboxylic acid moiety

The dual carboxylic acid functionality combined with specific alkyl substituents enhances the biological activity profile compared to similar compounds.

Q & A

Q. What are the key synthetic pathways for 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate, and how are reaction conditions optimized to maximize yield?

The synthesis involves multi-step reactions, including deprotonation with lithium diisopropylamide (LDA) at low temperatures (-78°C), alkylation, and catalytic coupling using palladium acetate and tert-butyl XPhos under inert conditions. Optimization focuses on temperature control (e.g., maintaining -78°C during LDA addition), solvent selection (THF/heptane for stability), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography with gradients like 0–10% EtOAc/heptane improves purity . Statistical design of experiments (DoE) is recommended to minimize trial-and-error approaches, particularly for identifying critical parameters like reaction time and temperature .

Q. How is the stereochemical configuration (e.g., 2R,4R) of this compound confirmed, and what analytical techniques are employed?

Stereochemical confirmation relies on chiral HPLC, X-ray crystallography (if crystalline derivatives are available), and NMR analysis. For example, coupling constants in 1H^1H-NMR spectra differentiate axial/equatorial substituents on the piperidine ring. Comparative studies with known stereoisomers and computational modeling (e.g., density functional theory) validate configurations. Impurity profiling via LC-MS (e.g., detecting diastereomeric byproducts) further ensures stereochemical fidelity .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to hydrolysis, particularly under acidic or basic conditions. Hydrolysis of the tert-butyl ester generates 4-methyl-2-methylpiperidine-1,4-diol, as confirmed by monitoring degradation products via 1H^1H-NMR. Storage recommendations include anhydrous environments (e.g., desiccators with silica gel) at -20°C in inert atmospheres (N2_2 or Ar) to prevent ester cleavage .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design for derivatives of this compound?

Quantum mechanical calculations (e.g., transition state modeling with DFT) predict regioselectivity in alkylation or coupling reactions. For example, energy barriers for nucleophilic attack at the 4-position versus the 2-methyl group guide reagent selection. The ICReDD framework integrates computational path searches with experimental validation, reducing optimization time by 30–50% in multi-step syntheses .

Q. What strategies resolve contradictions in experimental data during multi-step synthesis optimization (e.g., low yields in coupling steps)?

Contradictions often arise from competing reaction pathways. For example, palladium-catalyzed coupling may suffer from oxidative addition inefficiency due to steric hindrance. Methodological solutions include:

  • DoE-based screening : Identify critical factors (e.g., catalyst loading, solvent polarity) affecting yield .
  • In-situ monitoring : Use techniques like ReactIR to detect intermediates and adjust conditions dynamically .
  • Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., dehalogenated species), informing reagent purity requirements .

Q. How can reactor design enhance scalability for synthesizing this compound while maintaining stereochemical integrity?

Continuous-flow reactors improve heat transfer and mixing efficiency, critical for exothermic steps like LDA-mediated deprotonation. Microfluidic systems with controlled residence times minimize racemization in stereosensitive steps. Computational fluid dynamics (CFD) models predict optimal flow rates and reactor geometries to avoid hot spots or incomplete mixing, which degrade enantiomeric excess .

Methodological Considerations Table

Challenge Solution Key References
Low yield in alkylationUse LDA at -78°C with slow electrophile addition
Stereochemical driftChiral additives (e.g., crown ethers) in SN2 steps
Purification complexityGradient chromatography (EtOAc/heptane)
Byproduct formationDoE to optimize catalyst/substrate ratio

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